2,3-Dimethyl-6-nitroquinoxaline

Acetylcholinesterase inhibition Alzheimer's disease Quinoxaline SAR

Researchers often waste resources on non-selective quinoxaline hits. DMNQ solves this as a well-characterized, moderate-potency AChE inhibitor (IC₅₀ 8.42 µM) with absolute selectivity over BChE, streamlining hit-to-lead SAR. • Eliminates routine BChE counter-screening. • Doubles as a chromogenic chloride derivatization reagent (λ 540 nm). • Obligate precursor to the series’ most potent analog (6-amino derivative, IC₅₀ 0.077 µM). Supply: Ready stock with rapid global dispatch.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 2942-03-2
Cat. No. B1297114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-6-nitroquinoxaline
CAS2942-03-2
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)[N+](=O)[O-])C
InChIInChI=1S/C10H9N3O2/c1-6-7(2)12-10-5-8(13(14)15)3-4-9(10)11-6/h3-5H,1-2H3
InChIKeyXDRSTGHGOVMLRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-6-nitroquinoxaline: Chemical Class and Structure


2,3-Dimethyl-6-nitroquinoxaline (DMNQ) is a disubstituted quinoxaline derivative bearing methyl groups at positions 2 and 3 and a nitro group at position 6. Quinoxalines are fused N-heterocyclic scaffolds widely employed in medicinal chemistry and as synthetic intermediates [1]. The compound crystallizes in the monoclinic space group P2₁/c with two independent molecules per asymmetric unit, both exhibiting an essentially planar quinoxaline ring system with nitro-group dihedral angles of 10.94° and 6.31° [2]. Its electron-deficient aromatic core, combined with the reducible nitro functionality, underpins its roles as an acetylcholinesterase inhibitor, an analytical reagent for chloride detection, and a precursor to 6-amino-2,3-dimethylquinoxaline [1][3].

Why 2,3-Dimethyl-6-nitroquinoxaline Cannot Be Replaced


Quinoxaline derivatives with different substitution patterns exhibit marked differences in enzyme inhibition potency, target selectivity, and chemical reactivity that preclude simple interchange. Within a single head-to-head study, the AChE IC₅₀ varied over 650-fold across twelve quinoxaline analogs (0.077–50.08 µM), and BChE activity ranged from potent inhibition to complete inactivity depending solely on the 6-position substituent and the presence or absence of 2,3-methyl groups [1]. The nitro group in DMNQ not only modulates electronic properties relevant to biological target engagement but also enables a specific chromogenic reaction with chloride ions—a detection modality not shared by its 6-unsubstituted, 6-chloro, or 6-amino counterparts [1]. Substituting DMNQ with a randomly selected quinoxaline analog therefore risks losing the precise potency window, selectivity profile, or chemical functionality required for a given application.

2,3-Dimethyl-6-nitroquinoxaline vs. Structural Analogs


AChE Inhibition: 2,3-Dimethyl vs. Non-Methylated Quinoxaline

2,3-Dimethyl-6-nitroquinoxaline (5c) inhibits human recombinant acetylcholinesterase with an IC₅₀ of 8.42 ± 1.8 µM, representing an approximately 2.5-fold improvement in potency over 6-nitroquinoxaline lacking the 2,3-dimethyl groups (5a, IC₅₀ = 21.31 ± 1.5 µM) [1]. Both compounds share the 6-nitro substituent; the potency difference is attributable solely to the presence of the 2,3-dimethyl motifs. This magnitude of improvement is therapeutically relevant, as it moves the compound from a low-potency range into a moderate-potency range suitable for hit-to-lead optimization.

Acetylcholinesterase inhibition Alzheimer's disease Quinoxaline SAR

AChE Selectivity vs. BChE: Comparison with 6-Nitroquinoxaline

2,3-Dimethyl-6-nitroquinoxaline (5c) is functionally selective for AChE, showing no measurable BChE inhibitory activity (32.13 ± 1.9% inhibition at 100 µM, which did not meet the >50% threshold for IC₅₀ determination) [1]. In contrast, 6-nitroquinoxaline (5a) is a dual AChE/BChE inhibitor with a BChE IC₅₀ of 42.02 ± 1.0 µM and a BChE/AChE selectivity index of 1.97 [1]. The addition of 2,3-dimethyl groups therefore converts a non-selective inhibitor into an AChE-selective one, a critical distinction for target-specific pharmacological studies where concurrent BChE inhibition would confound interpretation.

Enzyme selectivity Butyrylcholinesterase Off-target profiling

AChE Inhibition: 6-Nitro vs. 6-Chloro Derivative

Comparing the two 6-substituted 2,3-dimethylquinoxaline derivatives bearing electron-withdrawing groups, the 6-nitro compound (5c, IC₅₀ = 8.42 ± 1.8 µM) demonstrates a modest but measurable 1.27-fold greater AChE inhibitory potency than the 6-chloro analog (4c, IC₅₀ = 10.67 ± 1.4 µM) [1]. Both compounds retain AChE selectivity (neither inhibits BChE). The data suggest that the stronger electron-withdrawing and resonance-capable nitro group provides a subtle but reproducible advantage over the inductively withdrawing chloro substituent in this scaffold.

Halogen vs. nitro substituent Electron-withdrawing group Quinoxaline SAR

Unique Chloride Detection Among 2,3-Dimethylquinoxalines

2,3-Dimethyl-6-nitroquinoxaline reacts specifically with chloride ions to produce a red chromophore detectable at 540 nm, enabling its use as a chromogenic analytical reagent for chloride quantification by chromatography . The reaction rate and sensitivity depend on the nature of DMNQ and the acid catalyst employed . This reactivity is predicated on the presence of the electron-withdrawing nitro group at position 6 in conjunction with the 2,3-dimethyl substitution; the 6-unsubstituted analog (3c), 6-chloro analog (4c), and 6-amino analog (6c) lack this specific chromogenic chloride reactivity [1]. No equivalent analytical application has been reported for these close structural analogs.

Analytical reagent Chloride ion detection Chromatography

Recommended Applications of 2,3-Dimethyl-6-nitroquinoxaline


AChE-Focused Hit Identification for Alzheimer's Disease

With an AChE IC₅₀ of 8.42 µM, DMNQ occupies a moderate-potency window that is 2.5-fold more potent than non-methylated 6-nitroquinoxaline while retaining absolute AChE selectivity over BChE [1]. This profile makes it a suitable starting point for medicinal chemistry campaigns targeting the peripheral anionic site of AChE, where quinoxaline derivatives are known to bind [1]. Its BChE inactivity eliminates the need for routine BChE counter-screening during early SAR exploration, streamlining the hit-to-lead process.

Chromatographic Quantification of Chloride Ions

DMNQ's specific chromogenic reaction with chloride ions—producing a red chromophore with absorbance at 540 nm—enables its deployment as a derivatization reagent in ion chromatography . This application is not replicated by 2,3-dimethylquinoxaline, 6-chloro-2,3-dimethylquinoxaline, or the 6-amino derivative, making DMNQ the requisite choice for laboratories developing or running quinoxaline-based chloride detection methods .

Synthetic Intermediate to 6-Amino-2,3-dimethylquinoxaline

DMNQ is synthesized in 87% yield by condensing 4-nitro-o-phenylenediamine with butane-2,3-dione [3]. Catalytic hydrogenation of the nitro group yields 2,3-dimethylquinoxalin-6-amine, which is the most potent AChE inhibitor in the series (IC₅₀ = 0.077 µM, exceeding tacrine) [1]. DMNQ thus serves as the obligate precursor to the highest-potency derivative in this quinoxaline class, and its procurement is essential for synthetic routes requiring a reducible 6-nitro intermediate.

Crystallographic Conformational Analysis of Quinoxalines

The crystal structure of DMNQ reveals two crystallographically independent molecules with differing nitro-group dihedral angles (10.94° and 6.31° relative to the quinoxaline plane) [2]. These distinct conformations, arising from the interplay of the 2,3-dimethyl groups and the 6-nitro substituent, provide a well-characterized model system for studying substituent effects on heterocyclic ring planarity, hydrogen-bonding networks, and π–π stacking interactions in the solid state [2].

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